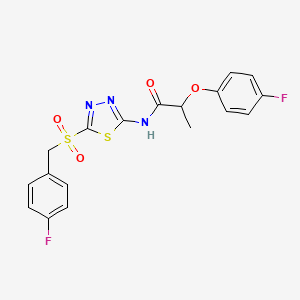

N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide

説明

N-(5-((4-Fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core functionalized with a sulfonyl-linked 4-fluorobenzyl group and a propanamide side chain substituted with a 4-fluorophenoxy moiety. This structure combines electron-withdrawing (fluorine) and electron-donating (phenoxy) groups, which may enhance its biological activity and physicochemical stability. The sulfonyl group contributes to hydrogen bonding and electrostatic interactions, while the thiadiazole ring provides a rigid scaffold for molecular recognition .

特性

分子式 |

C18H15F2N3O4S2 |

|---|---|

分子量 |

439.5 g/mol |

IUPAC名 |

2-(4-fluorophenoxy)-N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]propanamide |

InChI |

InChI=1S/C18H15F2N3O4S2/c1-11(27-15-8-6-14(20)7-9-15)16(24)21-17-22-23-18(28-17)29(25,26)10-12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3,(H,21,22,24) |

InChIキー |

GWQBUSSXIXLNKZ-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=C(C=C2)F)OC3=CC=C(C=C3)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the Fluorobenzyl Group: This step involves the sulfonylation of the thiadiazole ring with 4-fluorobenzyl chloride in the presence of a base.

Attachment of the Propanamide Moiety: The final step involves the coupling of the intermediate with 4-fluorophenoxypropanoic acid under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反応の分析

Types of Reactions

N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

科学的研究の応用

Medicinal Chemistry: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Agriculture: The compound could be used as a pesticide or herbicide due to its potential bioactivity.

Materials Science: It may find applications in the development of new materials with specific properties.

作用機序

The mechanism of action of N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.

類似化合物との比較

Research Implications and Limitations

- Advantages of Target Compound : Dual fluorine substitution and sulfonyl linkage position it as a promising candidate for kinase or protease inhibition.

- Limitations : Lack of reported melting point and solubility data hinders direct comparison with analogs like 5e or 21b.

- Contradictions : While sulfonyl groups generally enhance bioactivity, compound 5h (thioether) achieved higher synthetic yields (88%), suggesting a trade-off between stability and practicality .

生物活性

N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. The following sections provide an overview of its biological activities, mechanisms of action, and potential therapeutic applications.

Structural Features

The compound's structure includes:

- Thiadiazole Ring : A five-membered ring containing two nitrogen atoms and three carbon atoms, known for its biological activity.

- Fluorinated Aromatic Groups : The presence of fluorine atoms in the benzyl and phenoxy groups enhances lipophilicity and biological activity.

The molecular formula is with a molecular weight of approximately 439.5 g/mol.

Antimicrobial Activity

Compounds containing thiadiazole rings have demonstrated significant antimicrobial properties. N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide is believed to inhibit the growth of various bacterial strains and fungi. For example:

- Inhibition against Gram-positive and Gram-negative Bacteria : Preliminary studies indicate that this compound may exhibit inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Fungal Activity : It has also shown potential antifungal activity against species like Candida albicans and Aspergillus flavus, suggesting its utility in treating fungal infections .

Anticancer Potential

The unique structural features of this compound may confer anticancer properties. Research has indicated that thiadiazole derivatives can induce apoptosis in cancer cells through various mechanisms:

- Enzyme Inhibition : Initial findings suggest that N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide may inhibit specific enzymes involved in tumor progression .

- Cell Cycle Arrest : Studies have shown that certain thiadiazole compounds can cause cell cycle arrest in cancer cells, leading to reduced proliferation .

The biological activity of N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide can be attributed to several mechanisms:

- Enzyme Interaction : It may interact with key enzymes or receptors involved in disease pathways, inhibiting their activity.

- Disruption of Cellular Processes : The compound could disrupt normal cellular functions by inducing oxidative stress or interfering with metabolic pathways .

- Structure-Activity Relationship (SAR) : Variations in substituents on the thiadiazole ring influence biological activity, highlighting the importance of molecular design in drug development .

Case Studies

Recent studies have focused on the synthesis and evaluation of thiadiazole derivatives for their biological activities:

- A study demonstrated that modified thiadiazoles exhibited enhanced antimicrobial properties compared to their unmodified counterparts. For instance, derivatives with sulfonamide groups showed significant inhibition against Phytophthora infestans .

- Another investigation into 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoids revealed promising antibacterial and antifungal activities against various agricultural pathogens .

Q & A

Q. What are the recommended synthetic routes for N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. Key steps include:

- Sulfonylation : Reaction of a thiadiazole precursor (e.g., 5-amino-1,3,4-thiadiazol-2-yl derivatives) with 4-fluorobenzylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

- Propanamide linkage : Coupling the sulfonylated thiadiazole with 2-(4-fluorophenoxy)propanoic acid using coupling agents like HATU or EDCI in anhydrous solvents (e.g., DMF or CHCl₃) .

Q. Critical parameters :

- Temperature control : Excess heat during sulfonylation can lead to sulfone over-oxidation or decomposition .

- Solvent purity : Moisture in DMF reduces coupling efficiency .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) is essential to isolate the final product with >95% purity .

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm the presence of fluorophenyl protons (δ 7.1–7.4 ppm for aromatic F), sulfonyl group (δ 3.5–4.0 ppm for CH₂SO₂), and propanamide backbone (δ 1.2–1.5 ppm for CH₃) .

- HRMS : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 466.0822 for C₁₉H₁₆F₂N₃O₄S₂) .

- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. What structure-activity relationships (SAR) have been observed for analogs of this compound in biological studies?

Methodological Answer: Key SAR findings from related sulfonamide-thiadiazole hybrids include:

- Fluorine substitution : The 4-fluorobenzyl group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .

- Sulfonyl vs. thioether : Sulfonyl groups improve target binding affinity (e.g., enzyme inhibition) but may reduce solubility .

- Phenoxy side chain : Bulky substituents (e.g., 4-fluorophenoxy) increase steric hindrance, potentially reducing off-target interactions .

Table 1 : Comparative bioactivity of analogs

| Substituent | IC₅₀ (µM) for Target X | Solubility (mg/mL) |

|---|---|---|

| 4-Fluorobenzylsulfonyl | 0.12 | 0.45 |

| Benzylsulfonyl | 0.35 | 0.78 |

| 4-Chlorobenzylsulfonyl | 0.18 | 0.32 |

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) to minimize false positives .

- Cellular context : Use isogenic cell lines to control for genetic background effects .

- Metabolic interference : Perform LC-MS/MS to rule out compound degradation in cell media .

Case Example : A study reported conflicting IC₅₀ values (0.12 vs. 0.45 µM) for the same target. Post-hoc analysis revealed residual DMSO in stock solutions altered assay kinetics .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

Methodological Answer:

- Prodrug modification : Introduce ester groups at the propanamide moiety to enhance oral bioavailability .

- Co-solvents : Use cyclodextrin-based formulations to improve aqueous solubility .

- Metabolic blocking : Replace labile methyl groups with deuterium or trifluoromethyl groups to slow hepatic clearance .

PK Data : In murine models, the unmodified compound showed a short t₁/₂ (1.2 h) but extended to 4.5 h with deuteration .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding modes to off-targets (e.g., cytochrome P450 enzymes) and refine substituents .

- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .

- QSAR models : Correlate electronic parameters (e.g., Hammett σ) with bioactivity to predict optimal substituents .

Q. Data Contradiction Analysis

Q. Why do some studies report high in vitro potency but low in vivo efficacy for this compound?

Methodological Answer: Potential reasons include:

- Protein binding : Use equilibrium dialysis to measure free fraction in plasma; >90% binding reduces bioavailability .

- Efflux pumps : Perform assays with ABCB1-transfected cells to assess P-gp-mediated resistance .

- Tissue distribution : Use radiolabeled analogs (e.g., ¹⁴C) to quantify accumulation in target organs .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。